

"synthesis and properties of 4-Chloro-4'-fluorobutyrophenone"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fluorobutyrophenone**

Cat. No.: **B13424257**

[Get Quote](#)

An In-depth Technical Guide to 4-Chloro-4'-**fluorobutyrophenone**: Synthesis and Properties

Introduction

4-Chloro-4'-**fluorobutyrophenone** is a halogenated aromatic ketone that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds and fine chemicals.^[1] Its chemical structure, featuring chloro, fluoro, and ketone functional groups, imparts a high degree of reactivity, making it a valuable building block for creating more complex molecules.^[1] This technical guide provides a comprehensive overview of its synthesis, properties, and significant applications, tailored for researchers, scientists, and professionals in drug development. The compound, with CAS Number 3874-54-2, is particularly noted for its role as a precursor in the manufacturing of several antipsychotic drugs.^{[2][3][4]}

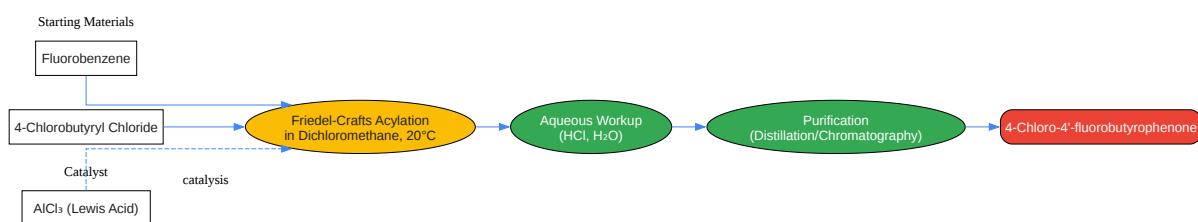
Synthesis of 4-Chloro-4'-fluorobutyrophenone

The primary method for synthesizing 4-Chloro-4'-**fluorobutyrophenone** is through the Friedel-Crafts acylation reaction.^{[5][6]} This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride, catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl_3).^[7]

In this specific synthesis, fluorobenzene is acylated by 4-chlorobutyryl chloride in the presence of aluminum chloride. The reaction proceeds by the formation of an acylium ion, which then attacks the electron-rich fluorobenzene ring to form the final product.

Experimental Protocol: Friedel-Crafts Acylation

The following protocol outlines a general procedure for the synthesis of 4-Chloro-4'-fluorobutyrophenone.


Materials:

- Fluorobenzene
- 4-chlorobutyryl chloride
- Aluminum chloride (anhydrous)
- Dichloromethane (anhydrous)
- Hydrochloric acid (concentrated)
- Water
- Sodium sulfate (anhydrous)
- Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

- In a three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
- Cool the suspension in an ice bath.
- Slowly add 4-chlorobutyryl chloride to the cooled suspension via the dropping funnel while maintaining the temperature.
- Once the addition is complete, add fluorobenzene dropwise to the reaction mixture.
- After the addition of fluorobenzene, allow the reaction mixture to stir at room temperature for several hours (typically 4 hours) to ensure the completion of the reaction.^[8]

- Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Separate the organic layer. Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with dilute hydrochloric acid, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure to obtain the crude product.
- The crude product can be further purified by column chromatography or vacuum distillation to yield pure **4-Chloro-4'-fluorobutyrophenone**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-Chloro-4'-fluorobutyrophenone**.

Physicochemical and Spectral Properties

4-Chloro-4'-fluorobutyrophenone is typically a pale yellow to greenish clear oil or a white to off-white solid, depending on its purity and storage conditions.[\[1\]](#)[\[2\]](#)[\[9\]](#) It is characterized by

good solubility in organic solvents like ethanol, methanol, chloroform, and dichloromethane, but has low solubility in water.[1][9]

Quantitative Data Summary

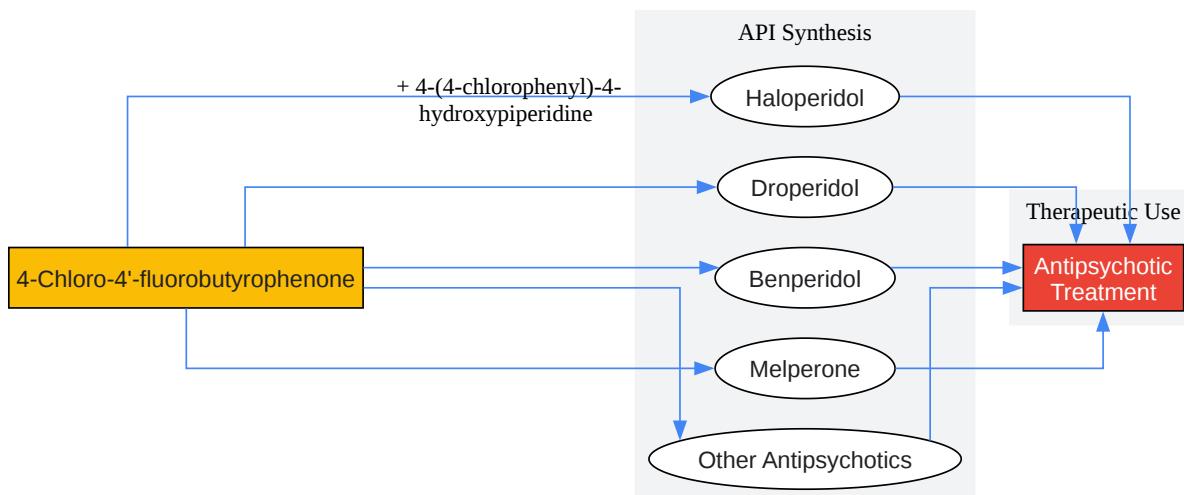
Property	Value	References
Molecular Formula	C ₁₀ H ₁₀ ClFO	[1][2][10]
Molecular Weight	200.64 g/mol	[2][10][11]
CAS Number	3874-54-2	[1][2][10]
Appearance	Pale to yellow liquid or solid	[1][10]
Melting Point	5-6 °C	[2][10]
Boiling Point	130-132 °C at 0.975 mmHg	[2]
	122 °C at 0.7 mmHg	[10]
Density	1.22 g/mL at 25 °C	[2]
Refractive Index (n _{20/D})	1.5255	[2]
Water Solubility	0.38 g/L at 20 °C	[2]
LogP	2.84 at 30 °C	[2]

Spectral Data

- ¹H NMR (ppm): 8.03-7.97 (m, 2H, aromatic), 7.17-7.09 (m, 2H, aromatic), 3.68 (t, J=6.2 Hz, 2H, -CH₂Cl), 3.15 (t, J=7.0 Hz, 2H, -COCH₂-), 2.22 (tt, J=7.0, 6.2 Hz, 2H, -CH₂CH₂CH₂-).[2]
- ¹³C NMR (ppm): 197.3 (C=O), 166.1 (d, J=254.7 Hz, C-F), 133.2 (d, J=4.3 Hz), 130.6 (d, J=9.3 Hz, 2CH), 115.9 (d, J=22.2 Hz, 2CH), 44.6 (CH₂), 35.2 (CH₂), 26.7 (CH₂).[2]
- Mass Spectrometry (GC-MS, m/z): Major peaks are found at 200 (M⁺, 1%), 164 (1%), 138 (43%), 123 (100%), 107 (10%).[2]

Applications in Research and Development

The unique chemical structure of 4-Chloro-4'-**fluorobutyrophenone** makes it an indispensable intermediate in several industrial and research applications.


Pharmaceutical Synthesis

The primary application of this compound is as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly antipsychotics.[\[2\]](#)[\[3\]](#)[\[10\]](#) The butyrophenone moiety is a core structure in many neuroleptic drugs. This compound is a direct precursor to a range of medications used to treat psychosis and depression.[\[3\]](#)[\[4\]](#)

Examples of APIs synthesized from 4-Chloro-4'-**fluorobutyrophenone** include:

- Haloperidol[\[2\]](#)[\[4\]](#)
- Benperidol[\[4\]](#)
- Bromperidol[\[4\]](#)
- Droperidol[\[2\]](#)[\[4\]](#)
- Fluanisone[\[2\]](#)[\[4\]](#)
- Melperone[\[2\]](#)[\[4\]](#)
- Timiperone[\[2\]](#)
- Trifluperidol[\[4\]](#)

The synthesis of these drugs typically involves a nucleophilic substitution reaction where the chlorine atom is displaced by a suitable amine-containing moiety, such as 4-(4-chlorophenyl)-4-hydroxypiperidine in the case of Haloperidol synthesis.[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Role as a precursor in the synthesis of antipsychotic drugs.

Other Applications

Beyond its prominent role in pharmaceuticals, **4-Chloro-4'-fluorobutyrophenone** is also utilized in:

- Fine Chemical Synthesis: It serves as a building block for producing specialty chemicals and advanced intermediates.[\[1\]](#)
- Agrochemical Development: Its halogenated structure is leveraged in synthesizing precursors for herbicides and pesticides.[\[1\]](#)[\[10\]](#)
- Material Science: The compound is used in the development of specialty polymers and resins, contributing to materials with enhanced thermal stability and mechanical strength.[\[10\]](#)

- Research and Development: It is widely used in laboratory settings for studying reaction mechanisms and optimizing synthetic pathways.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. srinichem.com [srinichem.com]
- 2. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [amp.chemicalbook.com]
- 3. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [chemicalbook.com]
- 4. 4-Chloro-4-fluorobutyrophenone-3874-54-2 [ganeshremedies.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. 傅-克酰基化反应 [sigmaaldrich.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. 4-Chloro-4'-fluorobutyrophenone synthesis - chemicalbook [chemicalbook.com]
- 9. 4-Chloro-4'-fluorobutyrophenone 98.5% BP EP USP CAS 3874-54-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 | FC06647 [biosynth.com]
- 12. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
- To cite this document: BenchChem. ["synthesis and properties of 4-Chloro-4'-fluorobutyrophenone"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13424257#synthesis-and-properties-of-4-chloro-4-fluorobutyrophenone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com